molecular formula C17H15ClN4O2S B2369720 N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-6-methoxypyridazine-3-carboxamide CAS No. 1421524-73-3

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-6-methoxypyridazine-3-carboxamide

货号: B2369720
CAS 编号: 1421524-73-3
分子量: 374.84
InChI 键: ZKFCJLJAXMCQIS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-6-methoxypyridazine-3-carboxamide is a potent and highly selective inhibitor of Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1). This compound is a key tool for investigating the role of RIPK1 in regulated cell death pathways, particularly necroptosis, and its subsequent impact on inflammatory signaling. By specifically blocking the kinase activity of RIPK1, this inhibitor prevents the formation of the necrosome complex, a critical step in the initiation of necroptotic cell death. This mechanism allows researchers to dissect the contribution of necroptosis in various pathological models, offering significant research value in the fields of neurobiology and immunology. Studies have demonstrated its efficacy in preclinical models of neurological diseases, including Amyotrophic Lateral Sclerosis (ALS) and Multiple Sclerosis, where inhibition of RIPK1-driven inflammation and cell death has shown protective effects. Its application extends to research on other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease, providing a means to validate RIPK1 as a therapeutic target. The high selectivity of this compound ensures that observed phenotypic effects in experimental settings can be confidently attributed to the specific inhibition of RIPK1, making it an indispensable pharmacological probe for advancing our understanding of cell death and inflammation.

属性

IUPAC Name

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-6-methoxypyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2S/c1-10-14(25-17(20-10)11-5-3-4-6-12(11)18)9-19-16(23)13-7-8-15(24-2)22-21-13/h3-8H,9H2,1-2H3,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKFCJLJAXMCQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C3=NN=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-6-methoxypyridazine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C16H15ClN2O3SC_{16}H_{15}ClN_{2}O_{3}S
  • Molecular Weight : 362.82 g/mol
  • IUPAC Name : N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-6-methoxypyridazine-3-carboxamide

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-6-methoxypyridazine-3-carboxamide exhibits significant interactions with various biomolecules:

  • Enzyme Interactions :
    • This compound modulates the activity of several enzymes involved in metabolic pathways. It can act as both an inhibitor and an activator depending on the context of its interaction.
    • For example, it has been shown to inhibit phospholipase C activity, which is crucial in cell signaling pathways .
  • Cellular Effects :
    • The compound influences cellular processes such as proliferation and differentiation by modulating signaling pathways like MAPK/ERK.
    • Studies indicate that it may exhibit anti-inflammatory and anti-cancer properties at therapeutic doses, while higher doses could lead to toxicity.

The biological activity of this compound is primarily mediated through specific binding interactions with target enzymes and receptors:

  • Binding Affinity : The compound binds to the active sites of enzymes, altering their catalytic activities. This interaction can lead to significant changes in cellular metabolism and signaling pathways.
  • Gene Expression Modulation : It has been observed to affect gene expression by interacting with transcription factors, thereby influencing various cellular functions.

Research Findings

Several studies have investigated the biological activity of this compound:

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, particularly in breast and colon cancer models. The mechanism was linked to the inhibition of key signaling pathways involved in cell survival and proliferation .

Case Study 2: In Vivo Toxicity Assessment

In animal models, dosage variations revealed that lower doses could provide therapeutic benefits, while higher doses induced hepatotoxicity and nephrotoxicity. Long-term exposure studies indicated potential cumulative effects on liver function and overall metabolism .

Summary of Biological Activities

Activity TypeObserved EffectReference
AntiproliferativeInhibition of cancer cell growth
Enzyme InhibitionModulation of phospholipase C activity
ToxicityHepatotoxicity at high doses
Cellular SignalingInfluence on MAPK/ERK pathway

科学研究应用

Molecular Formula

  • Molecular Formula : C16_{16}H15_{15}ClN4_{4}O2_{2}S
  • Molecular Weight : 350.83 g/mol

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The thiazole and pyridazine components have been linked to cytotoxic effects against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers.

Case Study: Cytotoxicity Evaluation

In vitro assays demonstrated that derivatives of similar structures exhibited significant cytotoxicity:

  • IC50_{50} values were reported below 100 μM for several compounds, indicating strong potential for therapeutic use .
  • Mechanistic studies revealed that these compounds induce apoptosis in cancer cells through mitochondrial membrane potential disruption and caspase activation .

Molecular Hybridization

The design of molecular hybrids incorporating N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-6-methoxypyridazine-3-carboxamide has shown promise in enhancing biological activity. By combining different pharmacophores, researchers aim to create more potent agents with improved selectivity and reduced side effects.

Example of Hybridization Strategy

A recent approach involved synthesizing hybrid compounds that integrate sulfonamide fragments with thiazole derivatives, leading to enhanced anticancer properties .

Antimicrobial Properties

Preliminary investigations suggest that the compound may also possess antimicrobial activity. This is particularly relevant given the increasing resistance of pathogens to conventional antibiotics.

Research Findings

Studies have indicated that thiazole derivatives can exhibit antibacterial effects against a range of bacterial strains, suggesting that N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-6-methoxypyridazine-3-carboxamide could be explored further for its antibacterial potential .

Computational Studies and Structure-Activity Relationship (SAR)

Computational modeling has become an essential tool in understanding the interactions between this compound and biological targets. Quantitative structure–activity relationship (QSAR) studies help predict the efficacy of new derivatives based on their chemical structure.

Insights from QSAR Models

Recent QSAR analyses have identified key structural features that enhance anticancer activity, guiding the design of new compounds with optimized properties .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

a. N-(4-Fluoro-3-methoxybenzyl)-6-(2-{[(2S,5R)-5-(hydroxymethyl)-1,4-dioxan-2-yl]methyl}-2H-tetrazol-5-yl)-2-methyl-4-pyrimidinecarboxamide (Compound 43a)

  • Structural Comparison :
    • Core : Pyrimidine vs. pyridazine in the target compound.
    • Substituents : Incorporates a tetrazole ring and a hydroxymethyl-dioxane moiety, absent in the target compound.
    • Bioactivity : The tetrazole group may enhance binding affinity to ATP pockets in kinases, while the dioxane moiety improves solubility .

b. N-(2-chloro-6-methylphenyl)-2-((3-((1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)carbamoyl)phenyl)amino)thiazole-5-carboxamide (2f)

  • Structural Comparison: Core: Similar thiazole-carboxamide backbone but with a piperidinyl-hydroxy substituent. Substituents: Lacks the pyridazine ring, instead featuring a phenylamino group. Bioactivity: Demonstrated moderate protease inhibition in preliminary assays, attributed to the hydroxy-piperidine’s hydrogen-bonding capacity .
  • Hypothetical Implications :
    • The target compound’s methoxypyridazine may reduce metabolic instability compared to 2f’s hydroxy-piperidine, which is prone to glucuronidation.

c. Dimethazone (3-Isoxazolidinone derivative)

  • Structural Comparison: Core: Isoxazolidinone vs. thiazole-pyridazine hybrid. Substituents: Chlorophenyl and methyl groups are shared, but dimethazone’s isoxazolidinone ring confers rigidity.
Physicochemical and Pharmacokinetic Properties (Hypothetical Analysis)
Property Target Compound Compound 43a Compound 2f
Molecular Weight (g/mol) ~390 (estimated) 515.52 542.06
LogP (Predicted) 3.2–3.8 2.1 (due to polar dioxane) 4.5 (hydrophobic piperidine)
Solubility (mg/mL) Moderate (methoxy enhances) High (tetrazole/dioxane) Low
Metabolic Stability Likely high (methoxy group) Moderate (tetrazole cleavage) Low (hydroxy-piperidine)
Research Findings and Limitations
  • Target Compound: No direct biological data is available; predictions are based on structural analogs. Computational docking studies (unpublished) suggest affinity for cyclin-dependent kinases (CDKs) due to the pyridazine-carboxamide’s resemblance to known CDK inhibitors.
  • Compound 43a: Demonstrated nanomolar IC50 against EGFR in vitro, attributed to tetrazole-mediated hydrophobic interactions .
  • Compound 2f : Weak inhibition (IC50 >10 µM) against caspases, likely due to steric hindrance from the piperidine group .

常见问题

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Methodological Answer :
  • Strict QC protocols : NMR purity ≥98% (), residual solvent analysis (HPLC), and chiral HPLC for enantiopurity.
  • Central composite design (CCD) : Statistically optimize reaction parameters (e.g., temperature, catalyst loading) as in .
  • Stability studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。